1-Amino-2-methylcyclopentane-1-carboxamide

描述

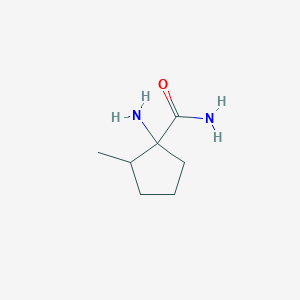

Structure

2D Structure

属性

IUPAC Name |

1-amino-2-methylcyclopentane-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O/c1-5-3-2-4-7(5,9)6(8)10/h5H,2-4,9H2,1H3,(H2,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEZBVNVIXKNKOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC1(C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Reaction Conditions and Procedure

- Raw materials: Cyclopentane phthalic anhydride and hydrazine hydrate.

- Solvent: Methanol or other suitable solvents.

- Molar ratio: Typically 1:1 to 1:2.5 (anhydride to hydrazine hydrate).

- Temperature: Reflux conditions, generally around methanol reflux temperature (~65°C).

- Reaction time: 0.5 to 12 hours, commonly around 7 hours for optimal yield.

- Post-reaction processing: Removal of solvent and water by rotary evaporation under reduced pressure, followed by cooling and vacuum drying at 30°C for 12 hours.

Yield and Product

- The product obtained is N-amino-1,2-cyclopentane dicarboximide , which is closely related structurally to 1-amino-2-methylcyclopentane-1-carboxamide.

- Yields reported range from 85.7% to 87.7% .

- The product is a viscous liquid or solid after drying.

Example Data Table

| Parameter | Condition/Value |

|---|---|

| Cyclopentane phthalic anhydride | 14 g |

| Hydrazine hydrate (85%) | 7 mL (molar ratio ~1:1) |

| Solvent | 50 mL Methanol |

| Reaction temperature | Reflux (~65°C) |

| Reaction time | 7 hours |

| Post-reaction drying | Vacuum drying at 30°C for 12 hours |

| Product yield | 85.7% - 87.7% |

This method is described in detail in patent CN100591667C, which outlines the reflux reaction with hydrazine hydrate and subsequent purification steps to yield high-purity N-amino-1,2-cyclopentane dicarboximide.

Related Synthetic Approaches and Analogous Compounds

While direct preparation methods for this compound are limited in public literature, analogous preparation methods for related cyclopentane derivatives and cyclopropane amino acids provide insight into possible synthetic routes.

Cyclopropane Analog Synthesis

- The synthesis of 1-aminocyclopropane-1-carboxylic acid involves hydrocarbonylation cyclization, nitroreduction, and hydrolysis steps starting from nitroacetic acid esters and 1,2-dihaloethane.

- Catalysts such as sodium carbonate or wormwood salts are used.

- Solvents include methylene dichloride for cyclization and alcohols for reduction and hydrolysis.

- Purification involves crystallization from ethanol.

Though this is a smaller ring system, the methodology demonstrates the utility of multi-step cyclization and reduction reactions to introduce amino and carboxamide functionalities on cyclic systems.

Analytical Comparison of Preparation Methods

| Aspect | Cyclopentane Phthalic Anhydride Route | Cyclopropane Analog Route (for reference) |

|---|---|---|

| Starting material | Cyclopentane phthalic anhydride | Nitroacetic acid ester + 1,2-dihaloethane |

| Key reagent | Hydrazine hydrate | Sodium carbonate, reducing agents |

| Reaction type | Reflux condensation | Hydrocarbonylation, nitroreduction, hydrolysis |

| Solvent | Methanol | Methylene dichloride, methanol, ethanol |

| Reaction temperature | Reflux (~65°C) | 15-120°C depending on step |

| Reaction duration | 0.5-12 hours | Multi-step process |

| Product yield | ~86-88% | Not directly comparable |

| Purification | Rotary evaporation, vacuum drying | Crystallization from ethanol |

Research Findings and Considerations

- The hydrazine hydrate reflux method is efficient, scalable, and yields high purity product suitable for further functionalization.

- Reaction time and temperature are critical for optimizing yield and minimizing side products.

- Vacuum drying at moderate temperatures ensures removal of residual solvents without decomposition.

- The use of methanol as solvent facilitates good solubility and reaction kinetics.

- Analogous synthetic strategies for smaller ring amino acids provide a framework for exploring alternative routes for cyclopentane derivatives.

化学反应分析

1-Amino-2-methylcyclopentane-1-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

Common reagents and conditions used in these reactions include solvents like ethanol or methanol, temperatures ranging from -10°C to 100°C, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

科学研究应用

1-Amino-2-methylcyclopentane-1-carboxamide has a wide range of scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a building block for drug development.

Industry: It is utilized in the production of specialty chemicals and materials.

作用机制

The mechanism of action of 1-Amino-2-methylcyclopentane-1-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

相似化合物的比较

1-Aminocyclopentanecarboxylic Acid (Cycloleucine)

- Structure : Lacks the methyl and carboxamide groups; features a carboxylic acid instead.

- Properties : Melting point (mp) 320–322°C (dec.) ; molecular weight (MW) 129.15 g/mol.

- Applications : Antitumor activity against leukemia and acne .

- Synthesis: Prepared via cyanohydrin intermediates from cyclopentanone .

1-Amino-2-hydroxycyclopentanecarboxylic Acid

cis-2-Amino-1-cyclopentanecarboxylic Acid

- Structure : Stereoisomer with cis configuration.

- Properties : mp 218–220°C; available as hydrochloride salt (mp 199–202°C) .

- Applications: Potential utility in peptide design due to constrained cyclopentane backbone.

Carboxamide Derivatives

1-Aminocyclopentanecarboxamide (CAS 17193-28-1)

1-(Methylamino)cyclopentanecarboxylic Acid Hydrochloride

- Structure: Substitutes the amino group with a methylamino group.

- Properties : CAS 1179878-43-3; likely improved lipophilicity due to methyl substitution .

Methyl-Substituted Analogs

1-Amino-3-(2-ethylimidazol)cyclopentane-1-carboxamide

- Structure : Incorporates a 2-ethylimidazolyl group at position 3.

Structural and Functional Analysis

Key Structural Features Influencing Activity

| Compound | Functional Groups | MW (g/mol) | mp (°C) | CAS RN |

|---|---|---|---|---|

| 1-Amino-2-methylcyclopentane-1-carboxamide | Amino, methyl, carboxamide | ~156.19* | N/A | N/A |

| 1-Aminocyclopentanecarboxamide | Amino, carboxamide | 128.17 | N/A | 17193-28-1 |

| Cycloleucine | Amino, carboxylic acid | 129.15 | 320–322 (dec.) | 52-52-8 |

| cis-2-Amino-1-cyclopentanecarboxylic acid | cis-amino, carboxylic acid | 129.15 | 218–220 | 37910-65-9 |

*Estimated based on molecular formula.

- Carboxamide vs. Carboxylic Acid : Carboxamides generally exhibit higher metabolic stability and reduced ionization at physiological pH compared to carboxylic acids, making them preferable in drug design .

生物活性

1-Amino-2-methylcyclopentane-1-carboxamide (AMCA) is a cyclic amine compound that has garnered interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article aims to explore the biological activity of AMCA, focusing on its mechanisms of action, potential therapeutic uses, and relevant research findings.

Chemical Structure and Properties

Molecular Formula: CHNO

CAS Number: 1443981-97-2

Structural Features:

- Contains an amino group and a carboxamide functional group.

- The cyclopentane ring contributes to its unique reactivity and biological profile.

The biological activity of AMCA is primarily attributed to its interaction with various molecular targets within biological systems. Key aspects of its mechanism include:

- Receptor Modulation: AMCA derivatives have been identified as potential selective agonists for metabotropic glutamate receptors (mGluRs), which play critical roles in neurotransmission and are implicated in neurological disorders such as schizophrenia and depression.

- Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, although detailed studies on its enzymatic interactions are still limited.

Biological Activity and Therapeutic Potential

Research indicates that AMCA and its derivatives exhibit a range of biological activities, including:

- Neuroprotective Effects: By modulating neurotransmitter systems, AMCA may offer protective effects against neurodegenerative conditions. Studies suggest that compounds with similar structures can enhance synaptic plasticity, which is vital for learning and memory.

- Antimicrobial Properties: Preliminary investigations suggest that AMCA may possess antimicrobial activity, although specific studies detailing this aspect are sparse. Further research is needed to elucidate its efficacy against various pathogens.

Table 1: Biological Activity Overview

| Activity Type | Description | References |

|---|---|---|

| Neurotransmitter Modulation | Potential agonist for mGluRs, influencing neurological signaling pathways | |

| Enzyme Inhibition | Possible inhibition of key metabolic enzymes | |

| Antimicrobial Effects | Preliminary evidence of activity against pathogens |

Case Study: Neuroprotective Effects

A study investigating the neuroprotective effects of AMCA derivatives demonstrated their ability to enhance neuronal survival in models of oxidative stress. The results indicated a significant reduction in cell death compared to control groups, suggesting that AMCA could be a candidate for further development in treating neurodegenerative diseases.

Case Study: Synthesis and Biological Testing

In a recent synthesis study, researchers developed several AMCA derivatives to evaluate their biological activities. The derivatives were tested for their ability to bind to mGluRs, revealing promising results that support the hypothesis that structural modifications can enhance receptor selectivity and potency.

常见问题

Q. What are the established synthetic routes for 1-amino-2-methylcyclopentane-1-carboxamide, and how do reaction conditions influence stereochemical outcomes?

- Methodological Answer : Synthesis often involves cyclopropane or cyclopentane ring formation followed by functionalization. For example, kinetic resolution using chiral auxiliaries (e.g., tert-butyl esters) with bases like NaHMDS or enzymatic methods can achieve enantiomeric excess (e.e.) >98% . Key steps include ring-closing metathesis or nucleophilic substitution, with temperature and solvent polarity critical for stereocontrol. Polar aprotic solvents (e.g., THF) at low temperatures (−78°C) favor retention of configuration .

Q. How can researchers validate the purity and structural identity of this compound?

- Methodological Answer :

- Melting Point (MP) Analysis : Compare observed MP with literature values (e.g., related cyclopentane derivatives: 172–192°C for enantiopure aminocyclopentanecarboxylic acids ).

- Chromatography : Use HPLC with chiral stationary phases (CSPs) to resolve enantiomers, referencing optical purity data (98% e.e. for similar compounds ).

- Spectroscopy : H/C NMR to confirm substituent positions; IR for carboxamide C=O stretching (~1680 cm) .

Advanced Research Questions

Q. What strategies address contradictions in stereochemical data for cyclopentane carboxamide derivatives?

- Methodological Answer : Discrepancies in MP or optical rotation may arise from polymorphism or residual solvents. Mitigation steps:

- Single-Crystal X-ray Diffraction (SC-XRD) : Resolve absolute configuration disputes (e.g., as done for (1R,3S)-3-Aminocyclopentanecarboxylic acid ).

- Dynamic NMR : Detect conformational flexibility in carboxamide groups that may affect MP ranges .

- Cross-Validation : Compare synthetic intermediates (e.g., tert-butyl esters) with published CAS RNs to trace batch-specific impurities .

Q. How can researchers optimize enantioselective synthesis for scale-up without compromising yield?

- Methodological Answer :

- Catalytic Asymmetric Synthesis : Use Pd-catalyzed C–H activation or organocatalysts (e.g., proline derivatives) to reduce reliance on stoichiometric chiral auxiliaries .

- DoE (Design of Experiments) : Screen parameters (temperature, catalyst loading) using high-throughput platforms. For example, DAST-mediated fluorination in DCM at 0°C improves diastereomeric ratios .

- In Situ Monitoring : Employ FTIR or Raman spectroscopy to track reaction progress and minimize byproducts .

Q. What pharmacological applications are emerging for cyclopentane carboxamide derivatives?

- Methodological Answer :

- Chemokine Receptor Modulation : Analogues like aminocyclopentane carboxamides show promise in targeting CCR5/CXCR4 for inflammatory diseases .

- Antifungal Agents : Structural analogs (e.g., cispentacin derivatives) inhibit proline permease in Candida albicans .

- Peptide Mimetics : Incorporate this compound into peptidomimetics to enhance metabolic stability versus linear peptides .

Data Contradiction Analysis

Q. How should researchers interpret conflicting melting points reported for similar compounds?

- Case Study :

- vs. 2 : (1R,3S)-3-Aminocyclopentanecarboxylic acid is reported at 172.1°C (dec.) , while cis-2-Amino-1-cyclopentanecarboxylic acid hydrochloride melts at 199–202°C . Differences arise from hydrochloride salt formation and decarboxylation tendencies.

- Resolution : Conduct thermogravimetric analysis (TGA) to distinguish decomposition events from true MPs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。